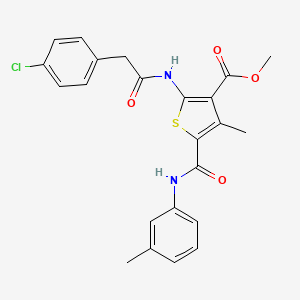
4-(3-Amino-6-bromo-pyrazin-2-yl)-phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Amino-6-bromo-pyrazin-2-yl)-phenol is an organic compound that features a pyrazine ring substituted with an amino group and a bromine atom, as well as a phenol group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Amino-6-bromo-pyrazin-2-yl)-phenol typically involves multi-step organic reactions. A common approach might include:
Bromination: Introducing a bromine atom to the pyrazine ring.
Amination: Substituting an amino group at a specific position on the pyrazine ring.
Coupling Reaction: Attaching the pyrazine ring to a phenol group through a coupling reaction.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
化学反应分析
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The amino group can be reduced to form different amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation Products: Quinones.
Reduction Products: Amines.
Substitution Products: Various substituted pyrazines.
科学研究应用
Chemistry
Catalysis: Used as ligands in catalytic reactions.
Material Science: Components in the synthesis of polymers and advanced materials.
Biology
Enzyme Inhibition: Potential inhibitors of specific enzymes.
Biological Probes: Used in the study of biological pathways.
Medicine
Drug Development: Potential lead compounds for the development of new drugs.
Diagnostics: Used in diagnostic assays.
Industry
Dyes and Pigments: Components in the synthesis of dyes.
Agriculture: Potential use in the development of agrochemicals.
作用机制
The mechanism of action of 4-(3-Amino-6-bromo-pyrazin-2-yl)-phenol would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would include signal transduction pathways, metabolic pathways, or gene expression pathways.
相似化合物的比较
Similar Compounds
4-(3-Amino-6-chloro-pyrazin-2-yl)-phenol: Similar structure with a chlorine atom instead of bromine.
4-(3-Amino-6-fluoro-pyrazin-2-yl)-phenol: Similar structure with a fluorine atom instead of bromine.
4-(3-Amino-6-iodo-pyrazin-2-yl)-phenol: Similar structure with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 4-(3-Amino-6-bromo-pyrazin-2-yl)-phenol may confer unique reactivity and biological activity compared to its halogenated analogs. Bromine’s size and electronegativity can influence the compound’s interaction with biological targets and its overall chemical behavior.
属性
分子式 |
C10H8BrN3O |
|---|---|
分子量 |
266.09 g/mol |
IUPAC 名称 |
4-(3-amino-6-bromopyrazin-2-yl)phenol |
InChI |
InChI=1S/C10H8BrN3O/c11-8-5-13-10(12)9(14-8)6-1-3-7(15)4-2-6/h1-5,15H,(H2,12,13) |
InChI 键 |
PFWWDFZZHQTJJN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=NC(=CN=C2N)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Benzenamine, 3-[[(3-methylphenyl)thio]methyl]-, hydrochloride](/img/structure/B12066657.png)
![1,3-Cyclohexanedione, 5-[2-(ethylthio)propyl]-2-(1-oxopropyl)-](/img/structure/B12066662.png)
![3-(2-chlorophenyl)-2-[(2-phenylacetyl)amino]-N-[4-[(7,10,13,21-tetraoxo-8,11,14,20-tetrazaspiro[4.17]docosan-9-yl)methyl]phenyl]propanamide](/img/structure/B12066664.png)
![[2-(2-Bromo-4-ethynyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12066676.png)

![tert-butyl 4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-4-oxobutanoate](/img/structure/B12066682.png)




![tert-butyl N-[(2R)-1-(2-bromophenoxy)propan-2-yl]carbamate](/img/structure/B12066720.png)

